

3-Chlorogentisyl Alcohol: A Microbial Metabolite with Diverse Bioactivities

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Compound of Interest

Compound Name: 3-Chlorogentisyl alcohol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide of microbial origin, demonstrating a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of **3-Chlorogentisyl alcohol**, focusing on its role as a microbial metabolite. It details its physicochemical properties, known microbial sources, and diverse bioactivities, including antimicrobial, antioxidant, and anticancer effects. This document furnishes detailed experimental protocols for key bioassays, summarizes quantitative data in structured tables, and proposes a putative biosynthetic pathway. Furthermore, it includes diagrammatic representations of its pro-apoptotic signaling pathway and a general experimental workflow for its isolation and characterization, designed to aid researchers in the fields of natural product chemistry, microbiology, and pharmacology.

Introduction

Natural products from microbial sources remain a cornerstone of drug discovery, offering a vast repository of chemical diversity and biological functionality. Among these, halogenated secondary metabolites represent a unique chemical space with often potent and selective bioactivities. **3-Chlorogentisyl alcohol**, a chlorinated derivative of gentisyl alcohol, has emerged as a significant microbial metabolite produced by various fungi, including species of *Ampelomyces* and *Aspergillus*.^[1] Its structure, featuring a chlorinated hydroquinone moiety with a hydroxymethyl group, underpins its diverse biological profile. This guide aims to

consolidate the current knowledge on **3-Chlorogentisyl alcohol**, providing a technical resource for its study and potential therapeutic development.

Physicochemical Properties

3-Chlorogentisyl alcohol is a solid compound with the chemical formula $C_7H_7ClO_3$.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	2-chloro-6-(hydroxymethyl)benzene-1,4-diol	^[1]
CAS Number	32744-80-2	^[1]
Molecular Formula	$C_7H_7ClO_3$	^[1]
Molecular Weight	174.58 g/mol	^[1]
Appearance	Solid	^[1]
Solubility	Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)	^[1]

Microbial Sources and Isolation

3-Chlorogentisyl alcohol has been identified as a secondary metabolite from various fungal species, often isolated from marine environments. Notable producers include:

- *Ampelomyces* sp.: A marine-derived fungus that has been a primary source for the isolation of this compound.^[1]
- *Aspergillus* sp.: Another marine isolate from which **3-Chlorogentisyl alcohol** has been characterized.^[1]

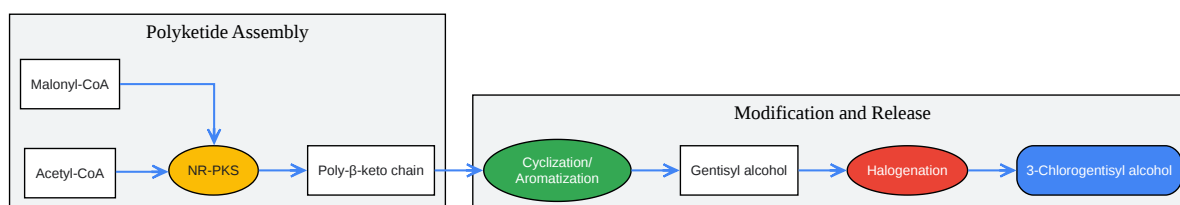
General Isolation Protocol

The isolation of **3-Chlorogentisyl alcohol** typically involves standard natural product chemistry techniques. A general workflow is as follows:

- **Fermentation:** The producing fungal strain is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic steps, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to purify the compound.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Putative Biosynthesis Pathway

The biosynthesis of **3-Chlorogentisyl alcohol** is proposed to proceed through a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi.[2][3] The pathway likely involves a non-reducing polyketide synthase (NR-PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly- β -keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the gentisyl alcohol core, followed by a halogenation step catalyzed by a specific halogenase.



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Caption: Putative biosynthetic pathway of **3-Chlorogentisyl alcohol**.

Biological Activities and Quantitative Data

3-Chlorogentisyl alcohol exhibits a range of biological activities, which are summarized in Table 2.

Activity	Target/Assay	Quantitative Data	Reference
Antimicrobial	Methicillin-resistant Staphylococcus aureus (MRSA)	MIC = 50 µg/mL	[1]
13 Gram-positive and Gram-negative bacteria	50 µg/disc	[1]	
Antioxidant	DPPH radical scavenging	IC ₅₀ = 1 µM	[1]
Anticancer	HeLa (cervical cancer) cells	Induces apoptosis at 50 µM	[1]
HeLa (cervical cancer) cells	Induces ssDNA breaks at 35 µM	[1]	
Antifouling	Barnacle (Balanus amphitrite) cyprids	Concentration-dependent activity	[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing antioxidant activity.[4][5][6][7]

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
 - Dissolve **3-Chlorogentisyl alcohol** in methanol to prepare a stock solution (e.g., 1 mg/mL).

- Prepare a series of dilutions of the sample in methanol.
- Use ascorbic acid or Trolox as a positive control.
- Assay Procedure:
 - In a 96-well microplate, add 100 µL of the DPPH solution to each well.
 - Add 100 µL of the sample dilutions, positive control, or methanol (as a blank) to the respective wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the sample.
 - Determine the IC_{50} value by plotting the percentage of scavenging against the sample concentration.

Determination of Minimum Inhibitory Concentration (MIC) against MRSA

This protocol follows the broth microdilution method.[\[8\]](#)[\[9\]](#)[\[10\]](#)

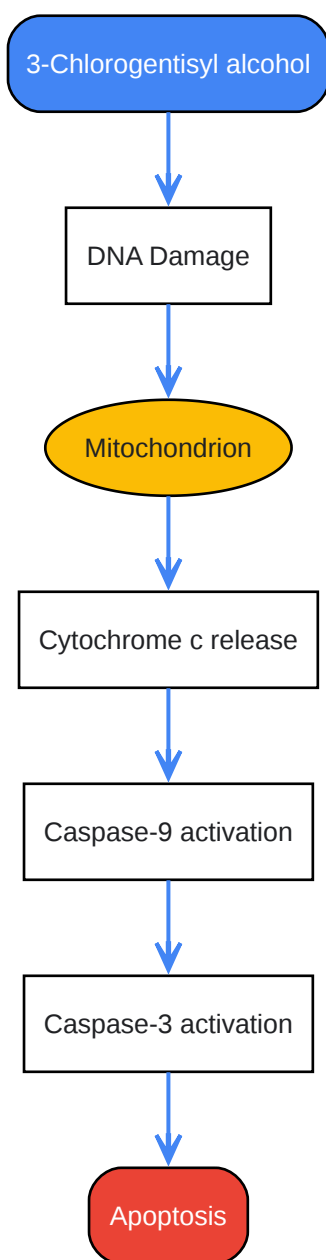
- Preparation of Media and Reagents:
 - Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
 - Prepare a stock solution of **3-Chlorogentisyl alcohol** in a suitable solvent (e.g., DMSO).
 - Culture MRSA on a suitable agar medium.
- Inoculum Preparation:

- Suspend a few colonies of MRSA in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the assay wells.
- Assay Procedure:
 - In a 96-well microplate, perform serial two-fold dilutions of the **3-Chlorogentisyl alcohol** stock solution in CAMHB to obtain a range of concentrations.
 - Add 100 μ L of the diluted bacterial inoculum to each well.
 - Include a positive control (bacteria without compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow

Pro-apoptotic Signaling Pathway in HeLa Cells

3-Chlorogentisyl alcohol induces apoptosis in human cervical carcinoma (HeLa) cells through a mitochondria-mediated pathway. It triggers DNA damage, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates a caspase cascade, involving the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

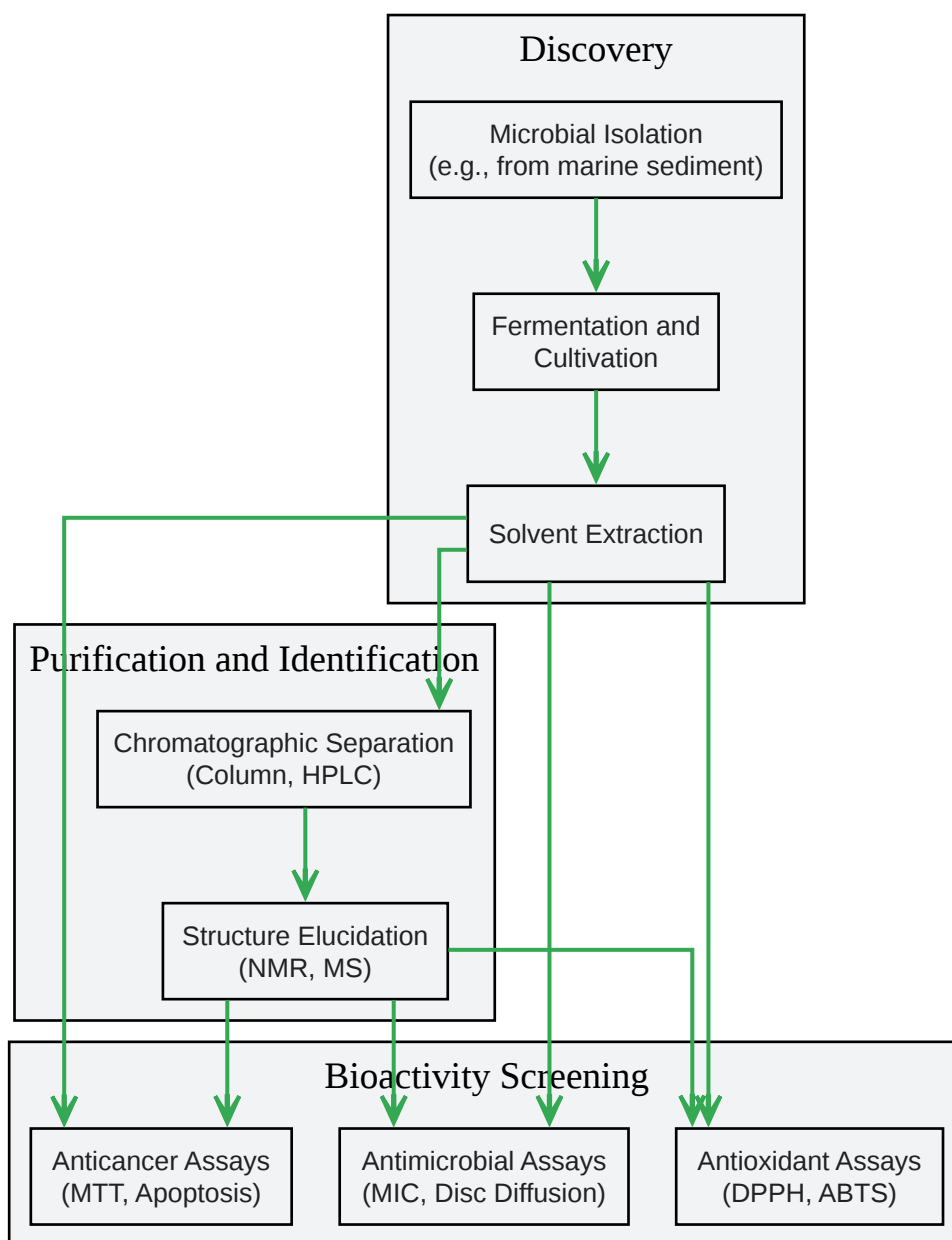


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Caption: Pro-apoptotic signaling pathway of **3-Chlorogentisyl alcohol** in HeLa cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of microbial metabolites like **3-Chlorogentisyl alcohol**.



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Caption: General experimental workflow for microbial metabolite discovery.

Conclusion

3-Chlorogentisyl alcohol stands out as a microbial metabolite with significant therapeutic potential. Its diverse biological activities, coupled with its relatively simple chemical structure, make it an attractive lead compound for further development. This technical guide provides a

foundational resource for researchers interested in exploring the multifaceted nature of this compound. Future research should focus on elucidating its precise biosynthetic pathway, exploring its full pharmacological profile, and investigating its potential for synthetic modification to enhance its therapeutic properties.

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